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Compound of Interest

Compound Name: SID 26681509 quarterhydrate

Cat. No.: B11933563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SID 26681509 quarterhydrate is a potent, reversible, and competitive inhibitor of human

cathepsin L, a lysosomal cysteine protease.[1][2][3][4][5] This small molecule has garnered

significant interest in the field of parasitology due to its demonstrated efficacy against

Plasmodium falciparum, the causative agent of malaria, and Leishmania major, a protozoan

parasite responsible for leishmaniasis.[1][2][6][7] This technical guide provides a

comprehensive overview of SID 26681509 quarterhydrate, including its biochemical

properties, inhibitory activity, proposed mechanisms of action against parasitic targets, and

detailed experimental protocols for its evaluation.

Biochemical and Pharmacological Profile
SID 26681509 is a thiocarbazate that exhibits slow-binding and slowly reversible competitive

inhibition of human cathepsin L.[1][6][7] Its potency is time-dependent, with the IC50 value

decreasing significantly after pre-incubation with the enzyme.[6][7][8]
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Property Value

Molecular Formula C₂₇H₃₃N₅O₅S·1/4H₂O

Molecular Weight 544.16

CAS Number 958772-66-2

Solubility Soluble in DMSO and ethanol.[9]

Quantitative Inhibitory Activity
The inhibitory potency of SID 26681509 has been characterized against its primary target,

human cathepsin L, as well as against various parasites and other related proteases.

Table 1: Inhibitory Activity of SID 26681509 against
Human Cathepsin L

Parameter Condition Value

IC₅₀ No pre-incubation 56 nM[1][2][6][7]

IC₅₀ 1-hour pre-incubation 7.5 ± 1.0 nM[6][8]

IC₅₀ 2-hour pre-incubation 4.2 ± 0.6 nM[6][8]

IC₅₀ 4-hour pre-incubation 1.0 ± 0.5 nM[1][6][7]

Kᵢ - 0.89 nM[2][7][10]

kₒₙ - 24,000 M⁻¹s⁻¹[2][7][10]

kₒff - 2.2 x 10⁻⁵ s⁻¹[2][7][10]

Table 2: Anti-parasitic Activity of SID 26681509
Parasite Assay Type IC₅₀

Plasmodium falciparum In vitro propagation 15.4 µM[1][2][6][7]

Leishmania major Promastigote toxicity 12.5 µM[1][2][6][7]
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Table 3: Selectivity Profile of SID 26681509 against Other
Proteases

Protease IC₅₀ (after 1 hour)

Papain 618 nM to 8.442 µM[1][2][10]

Cathepsin B 618 nM to 8.442 µM[1][2][10]

Cathepsin K 618 nM to 8.442 µM[1][2][10]

Cathepsin S 618 nM to 8.442 µM[1][2][10]

Cathepsin V 0.5 µM[1][2][10]

Cathepsin G No inhibitory activity[1][2][3][9]

Mechanism of Action in Parasites
The anti-parasitic activity of SID 26681509 is attributed to its inhibition of cathepsin L-like

cysteine proteases, which are crucial for the survival and pathogenesis of both Plasmodium

falciparum and Leishmania major.

Inhibition of Plasmodium falciparum
In P. falciparum, the primary target of SID 26681509 is believed to be the falcipains, a family of

cathepsin L-like cysteine proteases located in the parasite's food vacuole. These enzymes are

essential for the degradation of host hemoglobin, which serves as the primary source of amino

acids for the parasite. By inhibiting falcipains, SID 26681509 disrupts this vital nutritional

pathway, leading to parasite death.
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Fig. 1: Proposed mechanism of SID 26681509 action against P. falciparum.

Inhibition of Leishmania major
In Leishmania major, cathepsin L-like proteases play a critical role in the processing of host

antigens within the phagolysosomes of infected macrophages. This process is essential for the

presentation of parasite antigens to the host's immune system. By inhibiting these proteases,

SID 26681509 may modulate the host immune response, potentially hindering the parasite's

ability to establish and maintain infection. Additionally, these proteases are involved in parasite

nutrition and survival within the host cell.
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Fig. 2: Proposed mechanism of SID 26681509 action against L. major.

Experimental Protocols
The following are detailed protocols for the in vitro evaluation of SID 26681509 quarterhydrate
against P. falciparum and L. major, as well as for assessing its enzymatic inhibition of cathepsin

L.

Protocol 1: In Vitro Anti-plasmodial Susceptibility
Testing using SYBR Green I-based Fluorescence Assay
This protocol is adapted from standard SYBR Green I-based fluorescence assays for

determining the drug susceptibility of P. falciparum.
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Start: P. falciparum culture
(synchronized ring stage)

Prepare 96-well plates with
serial dilutions of SID 26681509

Add parasite culture
(1% parasitemia, 2% hematocrit)

Incubate for 72 hours
(37°C, 5% CO₂, 5% O₂, 90% N₂)

Add SYBR Green I lysis buffer

Incubate in the dark
(1 hour, room temperature)

Read fluorescence
(Ex: 485 nm, Em: 530 nm)

Analyze data and
calculate IC₅₀

Click to download full resolution via product page

Fig. 3: Workflow for P. falciparum SYBR Green I drug susceptibility assay.

Materials:
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P. falciparum culture (synchronized to the ring stage)

Complete RPMI 1640 medium supplemented with human serum or Albumax

Human erythrocytes

SID 26681509 quarterhydrate stock solution (in DMSO)

96-well black, clear-bottom microplates

SYBR Green I nucleic acid stain

Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of SID 26681509 in complete medium in the 96-well plate. Include a

drug-free control and a background control (uninfected erythrocytes).

Add the synchronized P. falciparum culture (final parasitemia of 1% and final hematocrit of

2%) to each well.

Incubate the plates for 72 hours in a humidified, gas-controlled incubator (37°C, 5% CO₂, 5%

O₂, 90% N₂).

After incubation, add SYBR Green I lysis buffer to each well.

Incubate the plates in the dark at room temperature for 1 hour.

Measure the fluorescence using a microplate reader with excitation and emission

wavelengths of approximately 485 nm and 530 nm, respectively.

Subtract the background fluorescence and calculate the percentage of inhibition for each

drug concentration relative to the drug-free control. Determine the IC₅₀ value by non-linear

regression analysis.
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Protocol 2: In Vitro Anti-leishmanial Susceptibility
Testing using MTT Assay
This protocol is based on the colorimetric MTT assay to assess the viability of L. major

promastigotes.
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Start: L. major promastigote culture
(logarithmic phase)

Prepare 96-well plates with
serial dilutions of SID 26681509

Add promastigote suspension
(e.g., 1 x 10⁶ cells/mL)

Incubate for 72 hours
(26°C)

Add MTT solution

Incubate for 4 hours

Add solubilization buffer
(e.g., acidified SDS)

Read absorbance
(570 nm)

Analyze data and
calculate IC₅₀

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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